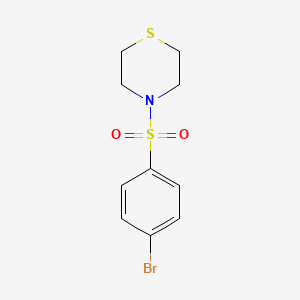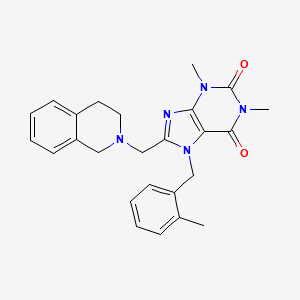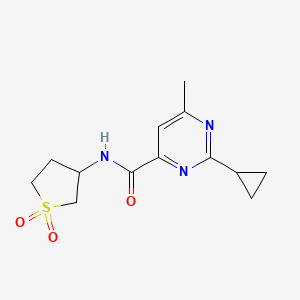
1-(Oxetan-3-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Oxetan-3-yl)propan-1-amine is a chemical compound with the CAS Number: 1780054-53-6 . It has a molecular weight of 115.18 .
Synthesis Analysis
The synthesis of oxetanes, such as this compound, has been demonstrated through various methods. One such method involves the opening of an epoxide ring with Trimethyloxosulfonium Ylide . By increasing the equivalents of trimethyloxosulfonium iodide, the oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13NO/c1-2-6(7)5-3-8-4-5/h5-6H,2-4,7H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis
The formation of oxetanes like this compound involves the opening of an epoxide ring with Trimethyloxosulfonium Ylide . The reaction is sensitive to epoxide substitution and requires moderate heating .科学的研究の応用
Photosensitized Oxyimination of Unactivated Alkenes
The synthesis of 1,2-aminoalcohols, crucial structural components in pharmaceuticals and natural products, can benefit from metal-free photosensitization methods. Such approaches enable the simultaneous introduction of amine and alcohol functionalities into alkene substrates, using oxime carbonate as a bifunctional reagent. This protocol simplifies the creation of 1,2-aminoalcohols by bypassing the need for pre-functionalized substrates, offering a more straightforward path to these valuable compounds (Tuhin Patra, M. Das, C. Daniliuc, F. Glorius, 2021).
Inhibition of Carbon Steel Corrosion
Tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, have shown potential as corrosion inhibitors for carbon steel, offering protection by forming a protective layer on the metal surface. Such compounds could be valuable in enhancing the durability and longevity of steel structures and components in various industrial applications (G. Gao, C. Liang, Hua Wang, 2007).
Synthesis of N-Substituted 1,3-Oxazinan-2-ones
N-substituted 1,3-oxazinan-2-ones can be synthesized through a one-pot reaction involving tetraethylammonium bicarbonate, 1,3-dibromopropane, and a primary amine. This efficient method could be instrumental in creating chiral products like (2S)-2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid, offering a new avenue for the development of pharmaceutical compounds (S. Trifunović, D. Dimitrijević, Gordana Vasić, N. Radulović, M. Vukicevic, F. Heinemann, Rastko D. Vukićević, 2010).
Gold-Catalyzed Synthesis of Oxetan-3-ones
A practical synthesis method for oxetan-3-ones from propargylic alcohols has been developed, utilizing a gold-catalyzed process. This method facilitates the preparation of valuable substrates for drug discovery by enabling the formation of strained oxetane rings, suggesting a broader application of gold carbenes in organic synthesis (L. Ye, Weimin He, Liming Zhang, 2010).
Catalytic Conversions of Oxetanes to Carbamates
The conversion of oxetanes to carbamates through a one-pot three-component reaction represents a significant advancement in utilizing oxetanes in drug synthesis. This method, mediated by an aluminium-based catalyst, highlights the potential of oxetanes as building blocks for developing pharmacologically relevant carbamates, underscoring their role in modulating drug properties (Wusheng Guo, V. Laserna, Jeroen Rintjema, A. Kleij, 2016).
特性
IUPAC Name |
1-(oxetan-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-6(7)5-3-8-4-5/h5-6H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYMXGJHSFKSBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1COC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![6,8-Dichloro-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2717649.png)
![6-ethyl 3-methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2717651.png)
![tert-Butyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B2717652.png)

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid](/img/structure/B2717654.png)


![N-(4-chlorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2717657.png)

![N-[Cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide](/img/structure/B2717662.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2717665.png)
